REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][C:10](=[N:12][OH:13])[NH2:11])=[CH:4][CH:3]=1.[Cl:14][CH2:15][C:16](Cl)=O>C1(C)C=CC=CC=1>[Cl:14][CH2:15][C:16]1[O:13][N:12]=[C:10]([CH2:9][S:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[N:11]=1
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Name
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|
Quantity
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21.7 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)SCC(N)=NO
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Name
|
|
Quantity
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11.3 g
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Type
|
reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise over 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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The thick suspension was refluxed for 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
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to give a black mixture which
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Type
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TEMPERATURE
|
Details
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was cooled
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Type
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EXTRACTION
|
Details
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extracted with water and ether
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Type
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CUSTOM
|
Details
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The ether extracts were evaporated
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Type
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CUSTOM
|
Details
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to give a brown oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (200 g)
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Type
|
WASH
|
Details
|
eluted with ether/hexane (2:3)
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Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NC(=NO1)CSC1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |